2,4-Dichlorobenzyl 3-nitrobenzoate
Description
2,4-Dichlorobenzyl 3-nitrobenzoate is an aromatic ester derivative characterized by a benzoate core substituted with a nitro group at the 3-position and a 2,4-dichlorobenzyl ester moiety. This compound is synthesized via esterification reactions involving 3-nitrobenzoic acid and 2,4-dichlorobenzyl chloride, as inferred from analogous synthetic pathways for dichlorobenzyl derivatives . Structurally, the molecule combines electron-withdrawing groups (nitro and chlorine substituents), which influence its electronic properties, solubility, and reactivity.
Pharmacologically, 2,4-dichlorobenzyl derivatives are noted for antiseptic and antimicrobial activities, as seen in related compounds like 2,4-dichlorobenzyl 2-methoxybenzoate, which exhibits efficacy against oral and throat pathogens .
Properties
CAS No. |
618069-90-2 |
|---|---|
Molecular Formula |
C14H9Cl2NO4 |
Molecular Weight |
326.1 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl 3-nitrobenzoate |
InChI |
InChI=1S/C14H9Cl2NO4/c15-11-5-4-10(13(16)7-11)8-21-14(18)9-2-1-3-12(6-9)17(19)20/h1-7H,8H2 |
InChI Key |
PQDXTQOCKDRWCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorobenzyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2,4-dichlorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dichlorobenzyl 3-nitrobenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed to yield 3-nitrobenzoic acid and 2,4-dichlorobenzyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2,4-Dichlorobenzyl 3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Nitrobenzoic acid and 2,4-dichlorobenzyl alcohol.
Scientific Research Applications
2,4-Dichlorobenzyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
3-Nitrobenzoate vs. 4-Nitrobenzoate Isomers
4-Chloro-3-Nitrobenzoic Acid
- Functional Group : Lacks the benzyl ester group, existing as a free carboxylic acid. This increases hydrophilicity but reduces lipid membrane permeability compared to the ester form .
- Applications : Primarily used as a synthetic intermediate for pharmaceuticals and agrochemicals, whereas the ester form (2,4-dichlorobenzyl 3-nitrobenzoate) may have enhanced bioavailability for topical applications .
Dichlorobenzyl Derivatives with Varying Substitutions
2,4-Dichlorobenzyl vs. 2,6-Dichlorobenzyl Analogues
- Enzyme Inhibition: (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and its 2,6-dichloro analogue exhibit IC₅₀ values of 1.48 mM and 1.31 mM, respectively, against collagenase. The 2,6-substitution slightly improves potency due to altered π–π interactions and hydrogen bond lengths with residues like Gln215 and Tyr201 .
- Binding Energy : Gibbs free energy values for docking with collagenase are –6.4 kcal/mol (2,4-dichloro) vs. –6.5 kcal/mol (2,6-dichloro), reflecting marginal differences in stability .
2,4-Dichlorobenzyl Chloride
- Reactivity: A precursor to ester derivatives, this compound is highly electrophilic due to the benzyl chloride group. It poses significant handling hazards, including respiratory irritation, as noted in occupational exposure guidelines .
- Applications : Primarily used in synthesizing antiseptic alcohols (e.g., 2,4-dichlorobenzyl alcohol) via hydrolysis .
Functional Group Variants: Esters, Amides, and Sulfonates
4-Nitrophenyl 3-Chlorobenzoate
- Structure : Features a 4-nitrophenyl ester and 3-chloro substitution. The molecular mass (277.66 g/mol) and logP value differ significantly from 2,4-dichlorobenzyl 3-nitrobenzoate, impacting solubility and pharmacokinetics .
- Applications : Used in spectrophotometric assays due to the 4-nitrophenyl group’s chromogenic properties, unlike the dichlorobenzyl variant’s pharmacological focus .
4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic Acid
- Electron Effects : The sulfonyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1.5) compared to the ester derivative. This enhances reactivity in nucleophilic substitution reactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
